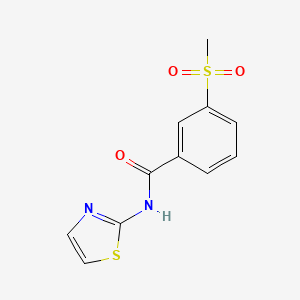

3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-3-8(7-9)10(14)13-11-12-5-6-17-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFTXLFFXUSOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 1,3-thiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole and benzamide derivatives

Scientific Research Applications

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly impact molecular geometry, electronic properties, and intermolecular interactions.

Key Findings :

- Electron-Withdrawing Effects: The -SO₂CH₃ group in the target compound offers moderate electron withdrawal compared to -NO₂ (stronger) or -F (weaker). This affects charge distribution and reactivity .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate crystal packing and stability.

Key Findings :

- The target compound’s methanesulfonyl group may engage in stronger C-H⋯O interactions compared to fluorine or nitro substituents, enhancing thermal stability.

- Thiazole N-H⋯N bonds are conserved across analogues, suggesting a common motif for dimerization .

Biological Activity

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. In a study involving various thiazole-bearing compounds, those similar to this compound demonstrated promising cytotoxic effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 5.0 | |

| Thiazole derivative 24b | HCT-15 (colon carcinoma) | 4.5 | |

| Thiazole derivative 19 | NIH/3T3 (mouse embryoblast) | 6.0 |

These findings suggest that the thiazole ring enhances the compound's ability to induce apoptosis in cancer cells.

2. Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. A study synthesized N-(thiazol-2-yl)benzamides and tested them against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Pseudomonas aeruginosa | 10.0 |

The results indicated that compounds with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Thiazole derivatives often act as inhibitors of enzymes that are crucial for tumor growth and bacterial survival.

- Induction of Apoptosis : The presence of the thiazole moiety may enhance the compound's ability to trigger programmed cell death in cancer cells.

- Cell Penetration : The methanesulfonyl group may facilitate better cellular uptake, enhancing the overall efficacy of the compound.

Case Study 1: Anticancer Evaluation

In a detailed study, researchers evaluated the anticancer potential of various thiazole derivatives, including those structurally related to this compound. The study highlighted that modifications on the phenyl ring significantly influenced cytotoxicity:

- Findings : Compounds with electron-withdrawing groups showed increased potency against A549 cells.

Case Study 2: Antibacterial Screening

Another pivotal study explored the antibacterial efficacy of thiazole-based compounds in combination with cell-penetrating peptides:

- Findings : The combination therapy significantly enhanced antibacterial activity against resistant strains of bacteria.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide?

The synthesis involves multi-step routes, typically starting with functionalization of the benzamide core and subsequent introduction of the methanesulfonyl and thiazole moieties. Key steps include:

- Friedel-Crafts acylation to anchor the benzamide group.

- Coupling reactions (e.g., using 2-aminothiazole with acyl chlorides in dichloromethane and triethylamine as a base) .

- Sulfonylation to introduce the methanesulfonyl group, requiring controlled pH and temperature to minimize side reactions .

Optimization strategies : - Use strong bases (e.g., triethylamine) and coupling agents (e.g., DCC) to enhance reaction efficiency.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Employ and NMR (DMSO-) to resolve aromatic protons, sulfonyl groups, and thiazole ring signals. Coupling constants confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~417.5 g/mol) .

- X-ray Crystallography : For definitive solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) with Mo Kα radiation (λ = 0.71073 Å). Parameters include -factor < 0.05 and anisotropic displacement refinement .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or angles may arise from:

- Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Validation tools : Cross-check with databases (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: What strategies enable selective functionalization of the thiazole ring or sulfonyl group?

- Thiazole modification : Electrophilic substitution at the C5 position using HNO/HSO for nitration or Pd-catalyzed cross-coupling for aryl introduction .

- Sulfonyl group reactivity : Perform nucleophilic substitution (e.g., with amines or alkoxides) under basic conditions (pH 9–11) .

Key considerations : - Protect the benzamide carbonyl during reactions using tert-butoxycarbonyl (Boc) groups.

- Monitor regioselectivity via NMR to avoid over-functionalization .

Advanced: How to design biological assays to evaluate its therapeutic potential?

- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays.

- Cytotoxicity assays : Use MTT or ATP-lite protocols on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations .

- Molecular docking : Model interactions with proteins (e.g., EGFR or COX-2) using AutoDock Vina, focusing on sulfonyl-thiazole hydrogen bonding .

Basic: How does the electronic structure of this compound influence its reactivity?

- Sulfonyl group : Electron-withdrawing nature deactivates the benzamide ring, directing electrophiles to the thiazole’s electron-rich C5 position .

- Thiazole ring : Nitrogen lone pairs participate in hydrogen bonding (e.g., N–H⋯N interactions in crystal packing), affecting solubility and stability .

Advanced: What methodologies validate compound stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and analyze via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .

- Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts (e.g., sulfoxide formation) .

Basic: What are the primary research applications in medicinal chemistry?

- Anticancer agents : Thiazole-sulfonyl hybrids inhibit tubulin polymerization or topoisomerase II .

- Antimicrobials : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.